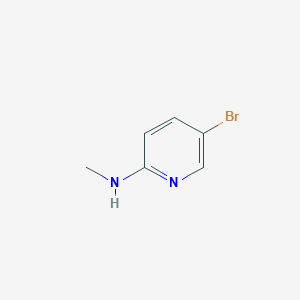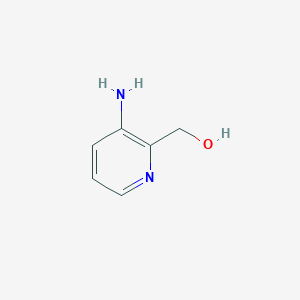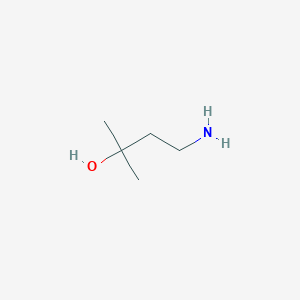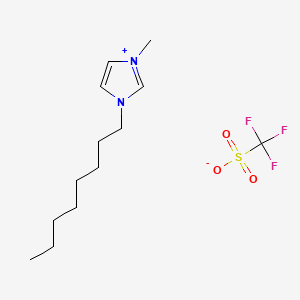
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate
Übersicht
Beschreibung
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate is an ionic liquid with the molecular formula C13H23F3N2O3S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is widely used in various scientific research fields due to its versatile nature and ability to act as a solvent, catalyst, or reagent in different chemical reactions .
Wirkmechanismus
Target of Action
This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties suggest that the compound could interact with a wide range of biological targets.
Mode of Action
Ionic liquids in general are known to interact with biological systems through a variety of mechanisms, including disruption of cell membranes, denaturation of proteins, and interference with dna replication .
Pharmacokinetics
Ionic liquids are generally known to have low volatility and high thermal stability, which could influence their bioavailability .
Result of Action
Ionic liquids can cause a variety of effects in biological systems, ranging from changes in cell morphology to cytotoxicity, depending on their structure and concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate. For instance, temperature, pH, and the presence of other solutes can affect the solubility and reactivity of this compound .
Biochemische Analyse
Biochemical Properties
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, such as lipases and proteases, enhancing their catalytic activity and stability. The compound’s interaction with proteins and other biomolecules is primarily through ionic and hydrophobic interactions, which can alter the conformation and function of these biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause changes in the expression of genes involved in stress response and metabolic pathways, leading to alterations in cellular homeostasis .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to enzyme active sites, either inhibiting or enhancing their activity. Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and enzyme function, while at high doses, it can cause toxic or adverse effects, such as oxidative stress and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. The compound’s interaction with key metabolic enzymes can modulate their activity, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and hydrophobicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-n-octylimidazolium bromide. The second step involves the anion exchange reaction of 1-methyl-3-n-octylimidazolium bromide with trifluoromethanesulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: It can act as a medium for oxidation and reduction reactions.
Complexation Reactions: It can form complexes with metal ions and other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, acids, bases, and metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include substituted imidazolium salts, while in complexation reactions, the products may include metal-imidazolium complexes .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate can be compared with other similar ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with a chloride anion instead of trifluoromethanesulfonate.
1-Methyl-3-n-octylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with a bis(trifluoromethylsulfonyl)imide anion.
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: Similar in structure but with a butyl group instead of an octyl group.
The uniqueness of this compound lies in its specific combination of the imidazolium cation with the trifluoromethanesulfonate anion, which imparts distinct properties such as higher thermal stability and solubility in various solvents .
Eigenschaften
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHF3O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)8(5,6)7/h10-12H,3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVMAYRUJBXMAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047946 | |
| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403842-84-2 | |
| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-3-octylimidazolium trifluoromethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79MAJ4P5LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


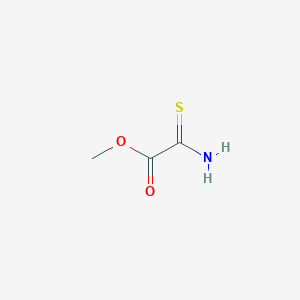

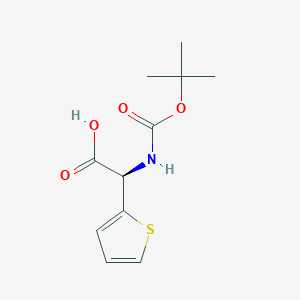
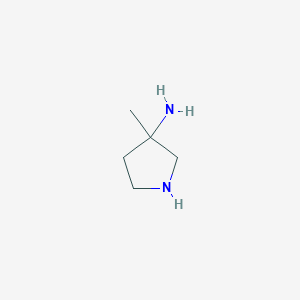
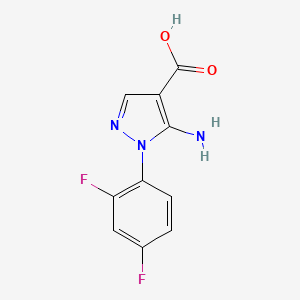

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)
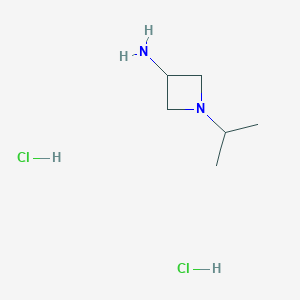
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
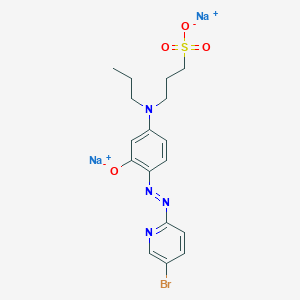
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
